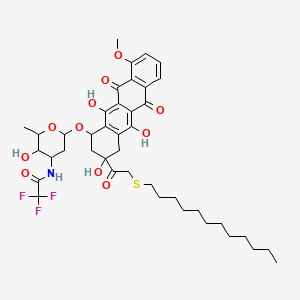
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin is a synthetic compound that belongs to the class of trifluoroacetamides. This compound is characterized by the presence of a trifluoroacetyl group, a dodecyl chain, and a thiaadriamycin core. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin typically involves the reaction of 14-dodecyl-14-thiaadriamycin with trifluoroacetic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted or S-substituted derivatives.
科学研究应用
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin has a wide range of applications in scientific research:
Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA.
Medicine: Investigated for its potential antitumor activity and as a drug candidate for cancer treatment.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
作用机制
The mechanism of action of N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin involves its interaction with molecular targets such as DNA and proteins. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with these targets, leading to inhibition of their function. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its antitumor activity.
相似化合物的比较
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin can be compared with other similar compounds such as:
N-(Trifluoroacetyl)adriamycin 14-valerate: Another trifluoroacetylated derivative with antitumor activity.
N-(Trifluoroacetyl)adriamycin 14-hemiester derivatives: Compounds with similar structural features and biological activities.
Trifluoroacetamides: A broader class of compounds with diverse applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other trifluoroacetamides.
属性
CAS 编号 |
83291-70-7 |
|---|---|
分子式 |
C41H52F3NO11S |
分子量 |
823.9 g/mol |
IUPAC 名称 |
N-[6-[[3-(2-dodecylsulfanylacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C41H52F3NO11S/c1-4-5-6-7-8-9-10-11-12-13-17-57-21-28(46)40(53)19-24-31(27(20-40)56-29-18-25(34(47)22(2)55-29)45-39(52)41(42,43)44)38(51)33-32(36(24)49)35(48)23-15-14-16-26(54-3)30(23)37(33)50/h14-16,22,25,27,29,34,47,49,51,53H,4-13,17-21H2,1-3H3,(H,45,52) |
InChI 键 |
IAJYOYSKGCFTOX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCSCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


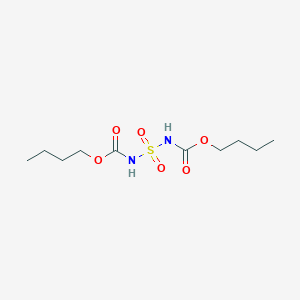
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)

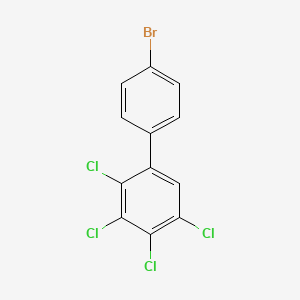

![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)

![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
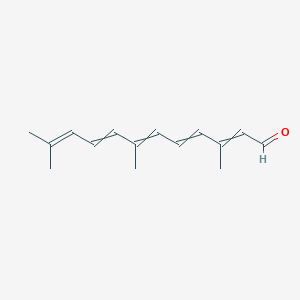
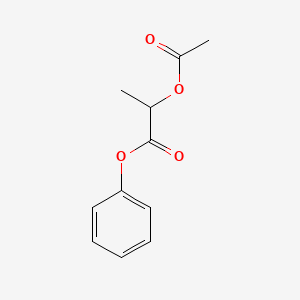

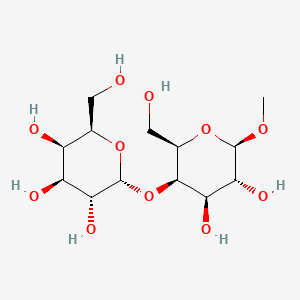
![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)
